molecular formula C12H3Br7O B1601135 2,2',3,3',4,4',5-Heptabromodiphenyl ether CAS No. 327185-13-7

2,2',3,3',4,4',5-Heptabromodiphenyl ether

Cat. No.: B1601135
CAS No.: 327185-13-7
M. Wt: 722.5 g/mol
InChI Key: DLPNCMQTNWLTHD-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether: is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. The chemical formula for 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is C12H3Br7O , and it has a molecular weight of approximately 722.48 g/mol .

Scientific Research Applications

2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Studied for its toxicological effects and potential health risks associated with exposure.

    Industry: Utilized as a flame retardant in the manufacturing of plastics, textiles, and electronic equipment.

Mechanism of Action

Target of Action

PBDE 170 is a polybrominated diphenyl ether, an organobromine compound . It is primarily used as a flame retardant in consumer products It is known to affect the ovarian functions in rats , suggesting that it may interact with components of the endocrine system.

Mode of Action

It is known that pbdes can release free radicals under high-temperature conditions, which can interrupt combustion reactions . This property is what makes PBDE 170 effective as a flame retardant .

Biochemical Pathways

Given its impact on ovarian functions , it is likely that it interferes with hormonal signaling pathways

Result of Action

PBDE 170 is known to affect the ovarian functions in rats , which could potentially lead to reproductive issues. It is also a contaminant that can affect the female reproductive health in humans . Moreover, PBDE 170 is an environmental pollutant that may lead to pregnancy failure .

Action Environment

PBDE 170’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its flame retardant properties are activated under high-temperature conditions . Furthermore, PBDE 170 can accumulate in the environment, particularly in food chains , which can lead to increased exposure in organisms at higher trophic levels. This environmental persistence and bioaccumulation can potentially enhance its effects on target organisms.

Biochemical Analysis

Biochemical Properties

It is known that PBDEs, including 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific PBDE and the biological context .

Cellular Effects

Pbdes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other PBDEs, it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:

    Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether.

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Large-scale reactors are used for the continuous bromination of diphenyl ether with bromine.

    Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions, often in the presence of a solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation Products: Brominated phenols and quinones.

    Reduction Products: Lower brominated diphenyl ethers.

    Substitution Products: Compounds with substituted functional groups replacing bromine atoms.

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
  • 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether
  • 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether

Comparison:

  • 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects.
  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether has fewer bromine atoms, which may result in different chemical and biological properties.
  • 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether and 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether have different bromination patterns, affecting their stability and reactivity.

By understanding the unique properties and applications of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether, researchers can better assess its impact on the environment and human health.

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPNCMQTNWLTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879969
Record name BDE-170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327185-13-7
Record name 2,2',3,3',4,4',5-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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